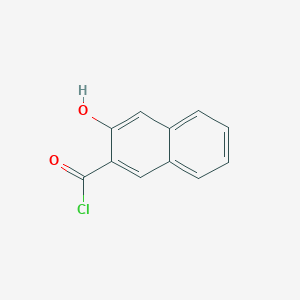

3-Hydroxynaphthalene-2-carbonyl chloride

Übersicht

Beschreibung

3-Hydroxynaphthalene-2-carbonyl chloride is a chemical compound that is related to naphthalene derivatives. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis methods can give insights into its characteristics and potential synthesis pathways.

Synthesis Analysis

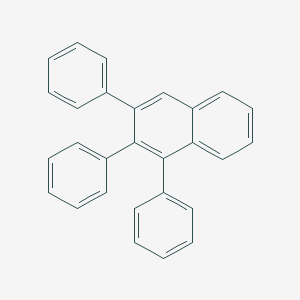

The synthesis of chloronaphthalenes, which are structurally related to 3-hydroxynaphthalene-2-carbonyl chloride, can be achieved from α-tetralones through a process involving chlorination, reduction, and aromatization . This method could potentially be adapted for the synthesis of 3-hydroxynaphthalene-2-carbonyl chloride by modifying the functional groups accordingly.

Molecular Structure Analysis

The molecular structure of 3-hydroxynaphthalene-2-carbonyl chloride would consist of a naphthalene ring with a hydroxyl group at the 3-position and a carbonyl chloride (acid chloride) group at the 2-position. The related compound, 3-hydroxynaphthalene-2-carboxylic acid, forms intramolecular hydrogen bonds and interacts with other components in a coordination polymer . These interactions could be indicative of the behavior of 3-hydroxynaphthalene-2-carbonyl chloride in similar environments.

Chemical Reactions Analysis

The reactivity of 3-hydroxynaphthalene-2-carbonyl chloride would likely involve the acid chloride group, which is typically reactive towards nucleophiles. The hydroxyl group could also participate in reactions, such as esterification or etherification. The synthesis of bis(2-hydroxynaphthalene-1,4-dione) derivatives involves reactions of hydroxynaphthalene derivatives with aromatic aldehydes , suggesting that 3-hydroxynaphthalene-2-carbonyl chloride could undergo similar condensation reactions with suitable aldehydes.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-hydroxynaphthalene-2-carbonyl chloride are not directly reported, related compounds can provide some insights. For example, the stability of a related compound, 3-methyl-2-chloro-2-hydroxy-2-phosphanaphthalene, suggests that the presence of a hydroxyl group adjacent to a chloro-substituted naphthalene ring can confer thermal stability . This could imply that 3-hydroxynaphthalene-2-carbonyl chloride may also exhibit stability under certain conditions.

Wissenschaftliche Forschungsanwendungen

Coordination Polymers

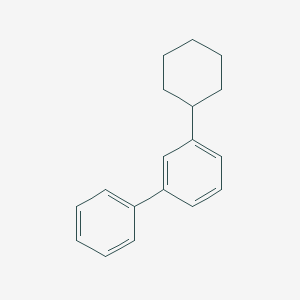

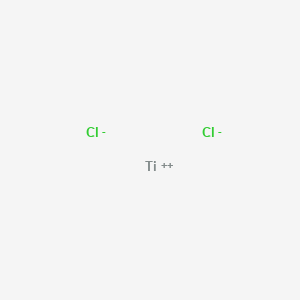

3-Hydroxynaphthalene-2-carboxylic acid, a derivative of 3-Hydroxynaphthalene-2-carbonyl chloride, plays a crucial role in the formation of coordination polymers. In one study, it was included in the grid-like structure of a coordination polymer formed from 1,3-bis(4-pyridyl)propane with cadmium(II) chloride. This structure featured cyclic secondary building blocks and guest 3-Hydroxynaphthalene-2-carboxylic acid molecules, which exhibited intramolecular hydrogen bonds and various interactions with the host coordination polymer, contributing to the formation of the grid-like structure (Phukan & Baruah, 2014).

Catalysis

Indium(III) chloride has been identified as a highly efficient and versatile catalyst for the acylation of various organic compounds, including 2-hydroxynaphthalene, under solvent-free conditions. This process utilizes carboxylic acids in conjunction with the mixed anhydride protocol, employing trifluoroacetic anhydride, highlighting the versatility and efficiency of this catalyst in the acylation process (Chakraborti & Gulhane, 2003).

Applications in Advanced Oxidation Processes and Polymer Synthesis

Advanced Oxidation Processes

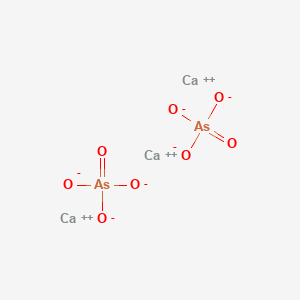

The presence of chloride ions has been reported to have a dual effect on the degradation of dyes in advanced oxidation processes. A study focusing on the degradation of Acid Orange 7 in a cobalt/peroxymonosulfate advanced oxidation process revealed that high concentrations of chloride can significantly enhance dye decoloration. However, it also inhibits dye mineralization, depending on the chloride content. This process led to the formation of several chlorinated aromatic compounds, including 2-chloro-7-hydroxynaphthalene (Yuan et al., 2011).

Polymer Synthesis

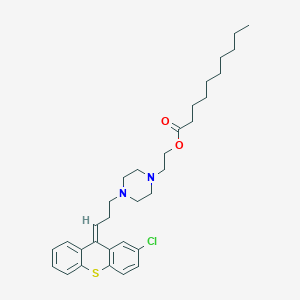

3-Hydroxynaphthalene-2-carbonyl chloride is also instrumental in synthesizing novel polymers. For instance, a novel urazole containing 3-hydroxynaphthalene group was synthesized and used in the preparation of new soluble poly(urea-urethane)s. These polymers exhibit good solubility and were readily dissolved in organic solvents, displaying promising properties for various applications (Mallakpour & Rafiee, 2007).

Eigenschaften

IUPAC Name |

3-hydroxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCZBUOZNFAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512506 | |

| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxynaphthalene-2-carbonyl chloride | |

CAS RN |

1734-00-5 | |

| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)